5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is a metabolite of the pharmaceutical compound duloxetine, which is classified as a serotonin-norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathic pain, and fibromyalgia. The sodium salt form indicates that it has been processed for enhanced solubility and bioavailability, which is crucial for therapeutic applications.
The compound is derived from duloxetine hydrochloride, which was developed by Eli Lilly and Company. It is found in human plasma as a significant metabolite and is associated with the pharmacological effects of duloxetine. The specific CAS number for 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is 732983-57-2, and its molecular formula is with a molecular weight of approximately 423.50 g/mol .
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt falls under the categories of:
The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt typically involves metabolic processes rather than direct chemical synthesis. In vivo studies indicate that duloxetine undergoes extensive metabolism in the liver, resulting in various metabolites including this compound.
The metabolic conversion primarily occurs through cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes catalyze hydroxylation and methoxylation reactions that lead to the formation of 5-Hydroxy-6-methoxy Duloxetine Sulfate .
The molecular structure of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt can be represented using various chemical notations:
CNCC[C@H](Oc1cccc2c(OS(=O)(=O)O)c(OC)ccc12)c3cccs3
InChI=1S/C19H21NO6S2/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23)/t16-/m0/s1
.The compound has a calculated accurate mass of 423.081 g/mol. Its structural features include multiple functional groups that contribute to its pharmacological activity.
5-Hydroxy-6-methoxy Duloxetine Sulfate can participate in several biochemical reactions:
These reactions are catalyzed by specific enzymes in the liver and are essential for drug metabolism and clearance from the body.
The mechanism of action for 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is closely related to its parent compound duloxetine. It acts by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission related to mood regulation .
The compound should be stored at -20°C to maintain stability and prevent degradation .
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt serves several scientific purposes:
This compound represents an important aspect of understanding the pharmacological profile and therapeutic potential of duloxetine as a treatment for various mood disorders and pain syndromes.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: